

An In-depth Technical Guide to N-Boc-trans-4-hydroxy-D-proline

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Compound of Interest

Compound Name: *N-Boc-4-hydroxy-D-proline, trans-*

CAS No.: 147266-92-0

Cat. No.: B142493

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on N-Boc-trans-4-hydroxy-D-proline, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. Its unique structural features, including the trans-configured hydroxyl group and the acid-labile tert-butyloxycarbonyl (Boc) protecting group, make it a valuable component for creating complex peptides and chiral pharmaceutical intermediates.

Core Molecular Data

The fundamental properties of N-Boc-trans-4-hydroxy-D-proline are summarized below, providing a quick reference for experimental planning and analysis.

Property	Value	References
Molecular Formula	C ₁₀ H ₁₇ NO ₅	[1][2][3][4]
Molecular Weight	231.25 g/mol	[1][2][4]
Appearance	White crystalline solid	[1]
CAS Number	147266-92-0	[2][4]

Experimental Protocols

Detailed methodologies for the synthesis of N-Boc-trans-4-hydroxy-D-proline and its application in peptide synthesis are presented. These protocols are foundational for its use in research and development.

Protocol 1: Synthesis of N-Boc-trans-4-hydroxy-D-proline

This protocol details the N-protection of trans-4-hydroxy-D-proline using di-tert-butyl dicarbonate (Boc)₂O. This is a common method for preparing Boc-protected amino acids.[1]

Materials:

- trans-4-hydroxy-D-proline
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (Et₃N) or other suitable base
- 4-Dimethylaminopyridine (DMAP) (catalyst)
- Dichloromethane (CH₂Cl₂) or other suitable solvent
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate (Na₂SO₄)

- Hexane
- Ether

Procedure:

- Suspend trans-4-hydroxy-D-proline methyl ester hydrochloride (1 equivalent) in dichloromethane (CH₂Cl₂).
- Cool the suspension to 0 °C in an ice bath.
- With stirring, add triethylamine (2 equivalents), DMAP (0.05 equivalents), and (Boc)₂O (1.2 equivalents) sequentially.
- Allow the reaction mixture to warm gradually to room temperature and continue stirring for approximately 2 hours.
- Monitor the reaction completion using an appropriate method (e.g., TLC).
- Once the reaction is complete, remove the solvent by concentration under reduced pressure.
- Add ether to the residual solid, collect the solid by filtration, and wash thoroughly with ether.
- Combine the filtrates and concentrate under reduced pressure.
- Dissolve the residue in CH₂Cl₂, wash with saturated aqueous NaHCO₃ and then with brine.
- Dry the organic phase over anhydrous Na₂SO₄.
- Evaporate the solvent under reduced pressure to yield the product, which can be further purified by grinding with hexane and drying under high vacuum.

Protocol 2: Application in Boc Solid-Phase Peptide Synthesis (SPPS)

N-Boc-trans-4-hydroxy-D-proline is a crucial reagent in Boc-SPPS. The following is a generalized protocol for a single coupling cycle using this amino acid derivative. The hydroxyl

group on the proline ring may require its own protecting group (e.g., Benzyl) depending on the overall synthetic strategy.

Materials:

- N-Boc-trans-4-hydroxy-D-proline
- Peptide-resin with a free N-terminal amine
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling agents (e.g., HBTU, HOBt)
- N,N-Dimethylformamide (DMF)

Procedure:

1. α -Boc Deprotection: a. Swell the peptide-resin in DCM within a reaction vessel. b. Treat the resin with a solution of 50% TFA in DCM. A short pre-wash of 5 minutes can be performed.^[5] c. Agitate the mixture for an additional 15-25 minutes to ensure complete removal of the Boc group.^[5] d. Drain the TFA/DCM solution and wash the resin multiple times with DCM and isopropanol to remove residual acid.^[5]

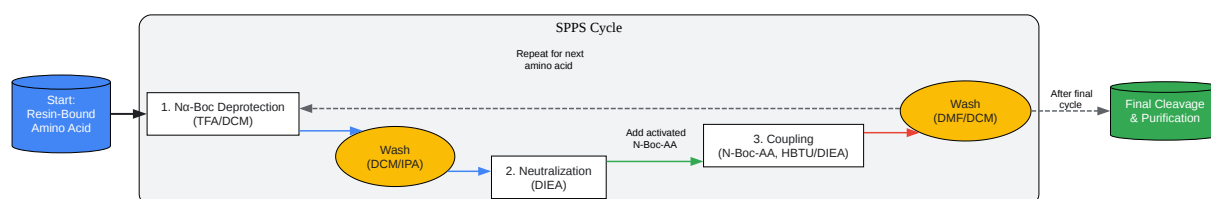
2. Neutralization: a. Treat the peptide-resin, which is now an ammonium salt, with a solution of 5-10% DIEA in DCM or DMF. b. Agitate the mixture for 1-2 minutes and then drain the neutralization solution. Repeat this step to ensure complete neutralization to the free amine.

3. Coupling: a. Dissolve N-Boc-trans-4-hydroxy-D-proline (2-4 equivalents) and a coupling agent like HBTU/HOBt in DMF.^[5] b. Add this solution to the neutralized peptide-resin. c. Add DIEA (4-6 equivalents) to initiate the coupling reaction.^[5] d. Agitate the reaction mixture at room temperature for 1-2 hours. e. Monitor the completion of the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates a complete reaction.

This cycle of deprotection, neutralization, and coupling is repeated with subsequent amino acids until the desired peptide sequence is assembled.

Workflow Visualization

The following diagram illustrates the cyclical nature of the Boc Solid-Phase Peptide Synthesis (SPPS) process, a primary application for N-Boc-trans-4-hydroxy-D-proline.



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Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

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